2-(3-fluorophenyl)oxan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-fluorophenyl)oxan-4-one is a chemical compound with the molecular formula C11H11FO2 and a molecular weight of 194.21 g/mol . It is also known by its IUPAC name, 2-(3-fluorophenyl)tetrahydro-4H-pyran-4-one . This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an oxan-4-one moiety. The compound is typically stored at 4°C and is available in a liquid form .
Preparation Methods
The synthesis of 2-(3-fluorophenyl)oxan-4-one can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The preparation of the compound may involve the use of organotrifluoroborate salts and organolithium reagents, followed by treatment with borate to yield the intermediate boronate .
Chemical Reactions Analysis
2-(3-fluorophenyl)oxan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions, where the fluorine atom on the phenyl ring can be replaced by other substituents under appropriate conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-fluorophenyl)oxan-4-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, the compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals and other bioactive compounds . Additionally, it is used in industrial applications, particularly in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)oxan-4-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s reactivity and binding affinity to various biological targets . This can lead to the modulation of specific biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(3-fluorophenyl)oxan-4-one can be compared with other similar compounds, such as 2-(3-chlorophenyl)oxan-4-one and 2-(3-bromophenyl)oxan-4-one . These compounds share a similar core structure but differ in the halogen substituent on the phenyl ring. The presence of different halogens can significantly influence the compound’s chemical reactivity, physical properties, and biological activity. For example, the fluorine atom in this compound imparts unique electronic properties that can enhance its binding affinity and reactivity compared to its chloro- and bromo- counterparts .
Properties
CAS No. |
1341549-86-7 |
---|---|
Molecular Formula |
C11H11FO2 |
Molecular Weight |
194.20 g/mol |
IUPAC Name |
2-(3-fluorophenyl)oxan-4-one |
InChI |
InChI=1S/C11H11FO2/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-3,6,11H,4-5,7H2 |
InChI Key |
PGKAJYJDDKTOOG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CC1=O)C2=CC(=CC=C2)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.